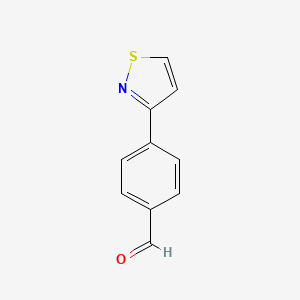

4-(1,2-Thiazol-3-yl)benzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7NOS |

|---|---|

Molecular Weight |

189.24 g/mol |

IUPAC Name |

4-(1,2-thiazol-3-yl)benzaldehyde |

InChI |

InChI=1S/C10H7NOS/c12-7-8-1-3-9(4-2-8)10-5-6-13-11-10/h1-7H |

InChI Key |

VUZWXJGPIUTBIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NSC=C2 |

Origin of Product |

United States |

Reactivity and Synthetic Transformations of 4 1,2 Thiazol 3 Yl Benzaldehyde Derivatives

Chemical Transformations of the Aldehyde Functionality

The aldehyde group in 4-(1,2-thiazol-3-yl)benzaldehyde is a primary site for a variety of chemical reactions, including oxidation, reduction, and condensation reactions. These transformations allow for the introduction of different functional groups and the construction of more complex molecular architectures.

Oxidative Derivatization to Carboxylic Acids

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 4-(1,2-thiazol-3-yl)benzoic acid. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents. A common approach involves the use of reagents like potassium permanganate (B83412) (KMnO4) or chromic acid. Another efficient method is the catalytic oxidation using air in the presence of a cobalt acetate (B1210297) and sodium bromide catalyst system. researchgate.net This method has been successfully applied to the synthesis of various benzoic acids containing heterocyclic rings, offering high yields. researchgate.net The resulting carboxylic acid is a valuable intermediate for the synthesis of esters, amides, and other acid derivatives.

Table 1: Synthesis of Benzoic Acids via Catalytic Oxidation researchgate.net

| Starting Material | Product | Yield (%) |

| 5-R-3-tolyl-1,2,4-oxadiazoles | 4- and 3-(5-R-1,2,4-oxadiazol-3-yl)benzoic acids | 75-94 |

Reaction Conditions: Cobalt acetate, NaBr, AcOH, 95 °C, Air

Reductive Derivatization to Alcohols

The aldehyde functionality can be reduced to a primary alcohol, yielding (4-(1,2-thiazol-3-yl)phenyl)methanol. This reduction can be accomplished using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). For instance, the reduction of aromatic aldehydes to their corresponding alcohols has been effectively carried out using lithium aluminum hydride in anhydrous tetrahydrofuran (B95107) (THF) at low temperatures. chemicalbook.comchemicalbook.com Another established method is the Meerwein-Ponndorf-Verley (MPV) reduction, which employs a catalyst like aluminum isopropoxide. researchgate.net This method has been shown to be efficient for the reduction of various aromatic aldehydes. researchgate.net

Table 2: Reduction of Benzaldehyde (B42025) and its Derivatives researchgate.net

| Aldehyde | Product | Catalyst | Temperature (K) | Conversion (%) |

| Benzaldehyde | Benzyl alcohol | Alumina | 425 | 91 |

| p-Nitrobenzaldehyde | p-Nitrobenzyl alcohol | Alumina | 425 | - |

Condensation Reactions, including Imine and Schiff Base Formation

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. nih.govmasterorganicchemistry.com This reaction is typically catalyzed by an acid or a base and involves the elimination of a water molecule. mdpi.com The formation of Schiff bases is a versatile method for creating new carbon-nitrogen double bonds and is a key step in the synthesis of many heterocyclic compounds and biologically active molecules. nih.gov For example, 2-aminothiazole (B372263) derivatives can react with various aldehydes to furnish the corresponding Schiff bases. nih.gov The reaction conditions can be optimized, with some procedures being carried out by refluxing an equimolar mixture of the amine and aldehyde in a solvent like methanol.

Table 3: Synthesis of Triazole-based Schiff Bases

| Amine | Aldehyde | Method | Yield (%) |

| 3-amino-1,2,4-triazole | 2,3-dihydroxybenzaldehyde | Conventional | 58 |

| 3-amino-1,2,4-triazole | 2,3-dihydroxybenzaldehyde | Sonochemical | 92 |

Reactions with Active Methylene (B1212753) Compounds

This compound can participate in Knoevenagel condensation reactions with compounds containing an active methylene group, such as malononitrile (B47326), cyanoacetic acid, and 2,4-thiazolidinedione (B21345). ijsrst.comnih.govorganic-chemistry.org This reaction is a classic carbon-carbon bond-forming reaction that leads to the formation of α,β-unsaturated compounds. researchgate.net The reaction is typically catalyzed by a base, such as piperidine (B6355638) or pyridine, although acid-catalyzed versions have also been developed. ijsrst.comresearchgate.net For instance, the condensation of aromatic aldehydes with 2,4-thiazolidinedione can be efficiently catalyzed by tungstic acid. ijsrst.com These condensation products are valuable intermediates in the synthesis of various heterocyclic compounds and pharmaceuticals. ijsrst.comresearchgate.net

Table 4: Knoevenagel Condensation of Aldehydes with Active Methylene Compounds

| Aldehyde | Active Methylene Compound | Catalyst | Product |

| Benzaldehyde | 2,4-Thiazolidinedione | Tungstic Acid | 5-Benzylidene-2,4-thiazolidinedione |

| 3-Formylchromone | Malononitrile | - | (E)-β-(4-oxo-4H-1-benzopyran-3-yl)acrylonitrile |

| Syringaldehyde | Malonic acid | Ammonium bicarbonate | Sinapinic acid |

Reactivity of the Thiazole (B1198619) Ring System

The 1,2-thiazole ring is an aromatic heterocycle that can undergo various chemical reactions, although its reactivity is influenced by the presence of the nitrogen and sulfur heteroatoms.

Electrophilic Aromatic Substitution Reactions

The 1,2-thiazole ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation. masterorganicchemistry.comleah4sci.com The position of substitution is directed by the heteroatoms in the ring. The thiazole ring is generally considered to be an electron-rich heterocycle, but the reactivity towards electrophiles can be lower than that of benzene (B151609). The presence of substituents on the ring can further influence the rate and regioselectivity of the substitution. For example, in electrophilic aromatic substitution reactions of substituted benzenes, activating groups direct the incoming electrophile to the ortho and para positions, while deactivating groups direct it to the meta position. uci.edu While specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided context, the general principles of electrophilic aromatic substitution on heterocyclic compounds would apply. nih.govethernet.edu.et

Table 5: Common Electrophilic Aromatic Substitution Reactions masterorganicchemistry.comleah4sci.com

| Reaction | Reagents | Electrophile |

| Halogenation | X2, FeX3 (X = Cl, Br) | X+ |

| Nitration | HNO3, H2SO4 | NO2+ |

| Sulfonation | SO3, H2SO4 | SO3 |

| Friedel-Crafts Alkylation | R-Cl, AlCl3 | R+ |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | RCO+ |

Nucleophilic Substitution Reactions

The aldehyde functional group in this compound is an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is central to many of its transformations. Furthermore, derivatives of the core structure can undergo nucleophilic substitution at other positions.

A key example involves the derivatization of related benzaldehydes through Williamson etherification, a classic SN2 reaction. In studies on similar structures, 4-hydroxy-benzaldehyde derivatives react with phenacyl bromides in the presence of a base like triethylamine (B128534). orientjchem.org The hydroxyl group is deprotonated to form a more nucleophilic phenolate (B1203915) ion, which then attacks the electrophilic carbon of the phenacyl bromide, displacing the bromide ion to form a new ether linkage. orientjchem.org This method has been used to synthesize a series of 4-phenacyloxy benzaldehyde derivatives. orientjchem.org

Another significant nucleophilic reaction is the condensation of the aldehyde with hydrazine (B178648) derivatives to form hydrazones. For instance, various 2, 3, or 4-(2-arylthiazol-4-yl-methoxy)-benzaldehydes have been condensed with isonicotinoyl hydrazide. researchgate.net This reaction proceeds via nucleophilic addition of the terminal amine of the hydrazide to the aldehyde's carbonyl carbon, followed by dehydration to yield the corresponding isonicotinoyl hydrazone analog. researchgate.net

In more complex systems involving related heterocycles, nucleophilic substitution can occur in a stepwise manner at different centers. Studies on 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) have shown that the reaction proceeds through the generation of a seleniranium cation intermediate. mdpi.com The initial nucleophilic attack occurs at the selenium atom, leading to ring-opening. Subsequent intramolecular nucleophilic attacks can lead to the formation of new, larger heterocyclic systems like six-membered thiaselenines. mdpi.com

Table 1: Synthesis of 4-Phenacyloxy Benzaldehyde Derivatives via Nucleophilic Substitution orientjchem.org

| Starting Aldehyde | Starting Phenacyl Bromide | Product | Yield (%) |

|---|---|---|---|

| 4-hydroxy benzaldehyde | Phenacyl bromide | 4-phenacyloxy-benzaldehyde (PB1) | 60 |

| 4-hydroxy benzaldehyde | 4′-bromo-phenacyl-bromide | 4-(4'-bromophenacyloxy)-benzaldehyde (PB2) | 66 |

| 3-methoxy-4-hydroxy benzaldehyde | Phenacyl bromide | 3-methoxy-4-phenacyloxy-benzaldehyde (PB3) | 55 |

Utilization in Complex Heterocyclic System Construction

The this compound scaffold is a valuable starting material for constructing more elaborate heterocyclic systems, primarily through multicomponent reactions. The aldehyde group's ability to react with various nucleophiles in a single pot allows for the efficient assembly of complex molecular architectures.

A notable application is the use of aromatic aldehydes in three-component reactions to build condensed 2-amino-4H-pyran derivatives. nih.gov In this type of reaction, an aldehyde, an active methylene nitrile (such as malononitrile), and an enol nucleophile are combined. Specifically, the interaction of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide with various benzaldehydes and malononitrile yields novel fused heterocyclic systems, namely 2-amino-4-aryl-4H-pyrano[3,2-c] nih.govbepls.combenzoxathiine-3-carbonitrile 5,5-dioxides. nih.gov The reaction outcome is highly dependent on the nature of the nitrile and the aldehyde used. nih.gov

The thiazole ring itself is a product of heterocyclic construction, often formed via Hantzsch thiazole synthesis or related cyclization reactions. nih.govbepls.com For example, new thiazole derivatives can be synthesized from thiosemicarbazone derivatives and hydrazonoyl halides through dehydrative cyclization, a process that can be catalyzed by materials like chitosan-grafted hydrogels. nih.gov While this compound is often the product of such a synthesis, its structural motifs inform its use in subsequent ring-forming reactions. The reactivity of the thiazole ring, combined with the aldehyde functionality, provides dual points for annulation and the construction of polycyclic heterocyclic compounds.

Table 2: Three-Component Reaction for Complex Heterocycle Synthesis nih.gov

| Component 1 | Component 2 | Component 3 | Resulting Heterocyclic System |

|---|---|---|---|

| Benzaldehyde Derivative | Malononitrile | 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide | 2-Amino-4-aryl-4H-pyrano[3,2-c] nih.govbepls.combenzoxathiine-3-carbonitrile 5,5-dioxide |

Derivatization Strategies for Structural Modification and Analytical Applications

Derivatization of this compound is a common strategy for modifying its physicochemical properties and for preparing it for various analytical methods. These modifications typically target the aldehyde group, converting it into other functional groups to create new analogs with potentially altered biological activities or improved analytical detectability.

A primary derivatization strategy is the formation of hydrazones. The condensation of benzaldehyde derivatives with hydrazides, such as isonicotinoyl hydrazide, produces aroyl-hydrazones. researchgate.net These new compounds can be purified and their structures confirmed using a suite of analytical techniques including thin-layer chromatography (TLC), infrared spectroscopy (IR), nuclear magnetic resonance (1H NMR), and mass spectrometry (MS). researchgate.net Such derivatization is often performed to screen for enhanced biological activity, as demonstrated by the antimicrobial testing of newly synthesized isonicotinoyl hydrazone analogs. researchgate.net

Another key derivatization is the conversion of a hydroxy-benzaldehyde precursor into an ether, as described in the synthesis of 4-phenacyloxy benzaldehyde derivatives. orientjchem.org This structural modification not only creates a new class of compounds but also facilitates their characterization. The resulting products were analyzed using IR, 1H-NMR, 13C-NMR, and GC-MS to confirm their structures, demonstrating how derivatization is intrinsically linked to analytical verification. orientjchem.org

The reactivity of thiazolines, which are precursors to thiazoles, also highlights their role as synthetic intermediates. nih.gov Thiazolines can be functionalized and then oxidized to the corresponding thiazole, serving as a strategic pathway to access complex substituted thiazoles for various applications. nih.govacs.org

Table 3: Analytical Characterization of Derivatized Benzaldehydes orientjchem.org

| Derivative Type | Synthetic Method | Analytical Techniques Used for Characterization |

|---|---|---|

| 4-Phenacyloxy benzaldehydes | Williamson etherification | IR, 1H-NMR, 13C-NMR, GC-MS |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 4-(1,2-Thiazol-3-yl)benzaldehyde in solution. Through a series of one- and two-dimensional experiments, the exact arrangement and connectivity of hydrogen and carbon atoms can be established.

High-resolution ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the protons on the benzene (B151609) ring, and the protons on the thiazole (B1198619) ring. The aldehyde proton (CHO) should appear as a singlet at a characteristic downfield chemical shift, typically in the range of δ 9.9-10.1 ppm. The four protons of the para-substituted benzene ring will appear as two distinct doublets, characteristic of an AA'BB' system, in the aromatic region (δ 7.5-8.5 ppm). The protons on the 1,2-thiazole ring are expected to resonate in the heteroaromatic region, with their exact shifts influenced by the phenyl substituent.

The ¹³C NMR spectrum complements the proton data by showing a signal for each unique carbon atom. The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield (δ 190-195 ppm). rsc.org The carbons of the benzene and thiazole rings will appear in the aromatic region (δ 120-160 ppm). The specific chemical shifts are determined by the electronic effects of the attached functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structures and known substituent effects.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | 9.9 – 10.1 (s) | 190 – 195 |

| Benzene Ring (C1') | - | ~137 |

| Benzene Ring (C2'/C6') | 7.9 – 8.1 (d) | ~130 |

| Benzene Ring (C3'/C5') | 7.7 – 7.9 (d) | ~128 |

| Benzene Ring (C4') | - | ~140 |

| Thiazole Ring (C3) | - | ~155 |

| Thiazole Ring (C4) | 7.4 – 7.6 (d) | ~118 |

| Thiazole Ring (C5) | 7.8 – 8.0 (d) | ~145 |

s = singlet, d = doublet

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and confirming the connectivity between the phenyl and thiazole rings.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, primarily between protons on adjacent carbons. sdsu.edu For this compound, COSY would show cross-peaks between the ortho-coupled protons on the benzene ring and between the adjacent protons on the thiazole ring, confirming their relative positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). columbia.edu This allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal at ~10.0 ppm would correlate with the carbon signal at ~192 ppm, confirming the aldehyde group. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). youtube.com HMBC is essential for establishing the connectivity between different parts of the molecule that lack direct proton-proton coupling. Key expected correlations would include the aldehyde proton to the quaternary carbon of the benzene ring (C1') and the carbons ortho to the aldehyde group (C2'/C6'). Crucially, correlations between the protons on the benzene ring and the carbons of the thiazole ring (and vice-versa) would provide unequivocal proof of the C-C bond linking the two ring systems. columbia.edu

Table 2: Expected Key 2D NMR Correlations for Structural Confirmation

| Experiment | Correlating Nuclei | Purpose |

| COSY | H2'/H3' and H5'/H6' | Confirms ortho-coupling on the benzene ring. |

| H4 (thiazole) / H5 (thiazole) | Confirms adjacency of thiazole protons. | |

| HSQC | All CH pairs | Assigns each carbon based on its attached proton. |

| HMBC | Aldehyde-H to C1', C2', C6' | Confirms position of the aldehyde group. |

| H2'/H6' to C4' (thiazole-linked C) | Confirms connectivity of the benzene ring. | |

| H4/H5 (thiazole) to C3 (phenyl-linked C) | Confirms connectivity of the thiazole ring. |

Variable Temperature (VT) NMR studies can provide insight into dynamic processes within a molecule, such as restricted rotation or tautomeric equilibria. nih.gov For this compound, one potential dynamic process is the rotation around the single bond connecting the phenyl and thiazole rings. If the rotational barrier is sufficiently high, cooling the sample could lead to the observation of distinct signals for otherwise equivalent protons (e.g., C2' and C6' protons), a phenomenon known as decoalescence.

Tautomerism, an equilibrium between two readily interconvertible structural isomers, is a known phenomenon in many heterocyclic systems. mdpi.comnih.gov While 1,2-thiazole itself is generally stable, the presence of substituents could theoretically favor a tautomeric form under certain conditions. VT-NMR is an effective method to study such equilibria, as changes in temperature can shift the equilibrium, leading to observable changes in the NMR spectrum and allowing for the calculation of thermodynamic parameters for the process. nih.govmdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. researchgate.net

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. The most prominent of these is the strong absorption due to the C=O (carbonyl) stretching of the aldehyde group, which is anticipated to appear around 1700 cm⁻¹. docbrown.info The presence of an aldehyde is further confirmed by the characteristic C-H stretching vibrations appearing as two weak bands between 2850 and 2750 cm⁻¹. Other significant absorptions include C-H stretching from the aromatic rings (above 3000 cm⁻¹), C=C and C=N stretching vibrations from the aromatic and heteroaromatic rings (in the 1600-1450 cm⁻¹ region), and vibrations involving the C-S bond of the thiazole ring. researchgate.netresearchgate.net

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Aldehyde C-H | Stretch | 2850 - 2800 and 2750 - 2700 | Weak |

| Aldehyde C=O | Stretch | 1710 - 1690 | Strong |

| Aromatic/Heteroaromatic C=C, C=N | Stretch | 1600 - 1450 | Medium-Strong |

| Thiazole Ring (C-S) | Stretch | 800 - 600 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₀H₇NOS), the exact molecular weight is 189.0248 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass to within a few parts per million.

Upon ionization, typically by electron impact (EI), the molecular ion (M⁺˙) at m/z ≈ 189 would be observed. Subsequent fragmentation is expected to follow pathways characteristic of aromatic aldehydes and thiazole derivatives. researchgate.net Common fragmentation patterns would likely include:

Loss of a hydrogen radical (H•) to form the stable [M-1]⁺ ion (m/z 188).

Loss of the formyl radical (•CHO) to give a fragment at [M-29]⁺ (m/z 160).

Loss of carbon monoxide (CO) from the [M-1]⁺ ion to yield a fragment at [M-29]⁺ (m/z 160).

Fragmentation of the thiazole ring, leading to smaller characteristic ions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. lcms.cz It is an invaluable tool for assessing the purity of a sample of this compound and confirming its identity. nih.gov

In a GC-MS analysis, the sample is vaporized and passed through a long capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. A pure sample of this compound would ideally produce a single peak in the gas chromatogram at a specific retention time. rsc.org This peak is then directed into the mass spectrometer, which generates a mass spectrum of the eluted compound. This spectrum acts as a chemical "fingerprint" and can be compared to a library of known spectra or analyzed to confirm that its molecular weight and fragmentation pattern match that of the target compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing its exact mass. This technique measures the mass-to-charge ratio (m/z) of an ion with high precision, allowing for the determination of its elemental formula. Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, with the molecular formula C₁₀H₇NOS, HRMS is used to confirm this composition by matching the experimentally measured exact mass to the theoretically calculated mass. Techniques such as electrospray ionization (ESI) are commonly paired with time-of-flight (TOF) or Orbitrap mass analyzers to achieve the necessary resolution. mdpi.com The analysis of related thiazole derivatives often involves identifying the protonated molecule [M+H]⁺, as well as common adducts like the sodium [M+Na]⁺ and potassium [M+K]⁺ ions. uni.luuni.lu The data obtained from HRMS, often in conjunction with other spectroscopic methods, provides definitive evidence for the successful synthesis and structural confirmation of the target compound. nih.gov

Table 1: Theoretical Exact Mass Data for this compound (C₁₀H₇NOS)

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M] | C₁₀H₇NOS | 189.0248 |

| [M+H]⁺ | C₁₀H₈NOS⁺ | 190.0321 |

| [M+Na]⁺ | C₁₀H₇NNaOS⁺ | 212.0141 |

| [M+K]⁺ | C₁₀H₇KNOS⁺ | 227.9880 |

Data is calculated based on the most abundant isotopes of each element.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties and π-Electron System Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic properties of this compound. This technique measures the absorption of UV or visible light by the molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides insights into the compound's conjugated π-electron system.

The conjugation between the phenyl ring and the thiazole ring in this compound is expected to influence the position and intensity of these absorption maxima. This extended conjugation typically results in a bathochromic (red) shift of the λₘₐₓ to longer wavelengths compared to the individual, unconjugated chromophores. The specific absorption profile is a unique fingerprint of the molecule's electronic structure, and this technique is routinely used in the characterization of novel benzaldehyde (B42025) derivatives containing heterocyclic rings. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a sample of this compound. This method provides a direct verification of the compound's empirical and molecular formula. researchgate.net

The process involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then quantitatively measured by a specialized instrument, such as a CHNS/O analyzer. mdpi.com The experimental weight percentages of C, H, N, and S are then compared to the theoretical values calculated from the molecular formula, C₁₀H₇NOS. A close agreement between the found and calculated values, typically within a margin of ±0.4%, confirms the elemental composition and high purity of the synthesized compound. researchgate.net This analysis is a standard procedure for the characterization of newly synthesized organic compounds. nih.govresearchgate.net

Table 2: Elemental Composition of this compound (C₁₀H₇NOS)

| Element | Molecular Weight ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|

| Carbon (C) | 120.10 | 63.47 |

| Hydrogen (H) | 7.07 | 3.73 |

| Nitrogen (N) | 14.01 | 7.40 |

| Oxygen (O) | 16.00 | 8.45 |

| Sulfur (S) | 32.06 | 16.95 |

Calculations are based on the molecular weight of 189.24 g/mol .

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for both the purification of this compound after its synthesis and the subsequent assessment of its purity.

Purification: Column chromatography, particularly flash chromatography, is a standard method for purifying the crude product. beilstein-journals.org The compound is separated from byproducts and unreacted starting materials by passing it through a stationary phase (commonly silica (B1680970) gel) with a liquid mobile phase (eluent). The choice of eluent, often a mixture of solvents like ethyl acetate (B1210297) and hexane, is optimized to achieve the best separation. beilstein-journals.org Recrystallization can also be employed as a purification technique.

Purity Assessment:

Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the final product. researchgate.net The compound is spotted on a silica-coated plate, which is then developed in a solvent system. A pure compound typically appears as a single spot.

High-Performance Liquid Chromatography (HPLC): HPLC is the definitive method for assessing the purity of the final compound with high accuracy. A common setup involves a reverse-phase C18 column with a mobile phase, and detection is often performed using a UV detector set to a wavelength where the compound absorbs strongly. researchgate.net The result is a chromatogram where a pure sample shows a single major peak, and the area of this peak relative to the total area of all peaks is used to quantify the purity, which is often expected to be >95%.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzaldehyde |

| 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde |

| 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde |

| Ethyl acetate |

| Hexane |

| Carbon dioxide |

| Water |

| Nitrogen |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and a host of related properties. For 4-(1,2-Thiazol-3-yl)benzaldehyde, DFT studies can elucidate its fundamental chemical nature.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic properties. mdpi.com

For thiazole (B1198619) derivatives, FMO analysis can reveal how substituents on the benzaldehyde (B42025) ring influence the electronic properties and reactivity of the entire molecule. The distribution of HOMO and LUMO across the molecular framework indicates the most probable sites for electrophilic and nucleophilic attack, respectively. In related thiazole-containing systems, the HOMO is often localized on the electron-rich thiazole ring and parts of the phenyl ring, while the LUMO can be centered on the electron-withdrawing benzaldehyde group. This distribution suggests that the thiazole nitrogen and sulfur atoms could be susceptible to electrophilic attack, while the carbonyl carbon of the aldehyde is a prime target for nucleophiles.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and can be more easily excited, indicating higher reactivity. Conversely, a larger gap implies greater stability. DFT calculations for similar benzaldehyde derivatives have shown that the HOMO-LUMO gap can be tailored by introducing different functional groups. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Reactive Sites (Nucleophilic Attack) | Predicted Reactive Sites (Electrophilic Attack) |

|---|---|---|---|---|---|

| This compound | -6.5 | -2.0 | 4.5 | Aldehyde Carbonyl Carbon | Thiazole Ring (N, S atoms) |

| Benzaldehyde | -6.8 | -1.8 | 5.0 | Aldehyde Carbonyl Carbon | Aromatic Ring |

| 1,2-Thiazole | -6.2 | -1.5 | 4.7 | N/A | Nitrogen and Sulfur Atoms |

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. For this compound, theoretical calculations of proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be compared with experimental data to validate the molecular structure. Discrepancies between calculated and experimental shifts can indicate specific conformational or electronic effects.

Similarly, the calculation of infrared (IR) vibrational frequencies can aid in the assignment of experimental IR spectra. Key vibrational modes, such as the C=O stretching frequency of the aldehyde group and the characteristic vibrations of the thiazole and benzene (B151609) rings, can be identified and analyzed. For instance, in a related compound, 4-(dimethylamino)benzaldehyde, DFT calculations were used to perform a detailed vibrational analysis. conicet.gov.ar

| Spectroscopic Parameter | Predicted Value (DFT) | Expected Experimental Range |

|---|---|---|

| ¹H NMR (Aldehyde Proton, ppm) | 9.8 - 10.2 | 9.5 - 10.5 |

| ¹³C NMR (Carbonyl Carbon, ppm) | 190 - 195 | 185 - 200 |

| IR (C=O Stretch, cm⁻¹) | 1690 - 1710 | 1680 - 1720 |

Quantum chemical descriptors (CQDs) derived from DFT calculations provide a quantitative measure of a molecule's reactivity and stability. conicet.gov.ar Key descriptors include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Hardness (η): Measures the resistance of a molecule to changes in its electron distribution. It is related to the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electron transfer.

These descriptors are valuable for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions. For this compound, a higher electronegativity would suggest a greater tendency to accept electrons, while a lower chemical hardness would indicate higher reactivity.

| Descriptor | Formula | Calculated Value (Illustrative) | Interpretation |

|---|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4.25 eV | Moderate ability to attract electrons |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.25 eV | Relatively stable, but reactive |

| Chemical Softness (S) | 1/η | 0.44 eV⁻¹ | Moderately susceptible to electron transfer |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

While DFT provides insights into the static electronic properties of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations can be used to study the conformational flexibility of this compound, particularly the rotation around the single bond connecting the phenyl and thiazole rings. This analysis can reveal the most stable conformations and the energy barriers between them, which is crucial for understanding how the molecule interacts with its environment, such as a solvent or a biological target. nih.govuoa.gr

Furthermore, MD simulations can model the interactions of this compound with other molecules, such as water or biological macromolecules. These simulations can provide detailed information about the formation of hydrogen bonds, van der Waals interactions, and other non-covalent interactions that govern molecular recognition and binding. In studies of similar thiazole derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes predicted by molecular docking. nih.govresearchgate.net

In Silico Approaches to Molecular Recognition and Binding (Methodological Focus)

In silico methods, particularly molecular docking, are instrumental in predicting how a small molecule like this compound might bind to a biological target, such as an enzyme or a receptor. nih.govresearchgate.net The process involves generating a three-dimensional model of the ligand and the target and then computationally exploring the possible binding poses of the ligand within the target's active site. A scoring function is used to estimate the binding affinity for each pose, allowing for the identification of the most favorable binding mode.

For this compound, molecular docking could be used to screen for potential biological targets or to understand its mechanism of action if a target is already known. The results of docking studies can guide the design of new derivatives with improved binding affinity and selectivity. For instance, docking studies on related thiazole compounds have helped identify key interactions, such as hydrogen bonds and π-π stacking, that are crucial for their biological activity. nih.govresearchgate.net

Elucidation of Structure-Reactivity Relationships through Computational Modeling

By combining the insights from DFT, MD, and molecular docking, computational modeling can be used to establish quantitative structure-reactivity relationships (QSRRs) and quantitative structure-activity relationships (QSARs). chemrxiv.orgchemrxiv.org These models correlate the calculated structural and electronic properties of a series of related compounds with their experimentally observed reactivity or biological activity.

For this compound and its derivatives, a QSAR study could involve synthesizing a library of analogs with different substituents on the phenyl or thiazole rings. The biological activity of these compounds would be measured, and then computational methods would be used to calculate various descriptors for each molecule. Statistical methods can then be employed to build a mathematical model that predicts the activity based on the calculated descriptors. Such models are invaluable for rational drug design, as they can be used to predict the activity of yet-unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Organic Synthesis

In the field of organic chemistry, "building blocks" are foundational molecular units used for the modular construction of more complex architectures. sigmaaldrich.com 4-(1,2-Thiazol-3-yl)benzaldehyde exemplifies a versatile building block due to the presence of two distinct reactive domains: the aldehyde functional group and the isothiazole (B42339) ring system. This dual reactivity allows for a variety of chemical transformations, enabling the synthesis of diverse molecular scaffolds. eur.nlbeilstein-journals.org

The aldehyde group is the primary site for a multitude of classic and modern organic reactions. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines) or with hydrazines to yield hydrazones. ekb.egresearchgate.netrsc.org These reactions are fundamental for assembling larger molecules and are often the first step in the synthesis of new heterocyclic systems. Furthermore, the aldehyde can participate in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to generate complex products, showcasing its utility in creating diverse chemical libraries. beilstein-journals.orgrug.nl

The isothiazole ring, a stable aromatic heterocycle, also contributes to the molecule's utility. thieme-connect.dewikipedia.org While generally less reactive than the aldehyde, the nitrogen atom in the isothiazole ring can undergo N-alkylation to form isothiazolium salts, introducing a positive charge and modifying the electronic properties of the molecule. thieme-connect.de The inherent stability and electronic nature of the isothiazole moiety make it a desirable feature in the final target molecules, often contributing to their biological activity or material properties. wikipedia.orgmedwinpublishers.com

Table 1: Key Synthetic Reactions of this compound

| Reactive Site | Reaction Type | Reactant(s) | Product Type |

|---|---|---|---|

| Aldehyde Group | Condensation | Primary Amines (R-NH₂) | Schiff Bases / Imines |

| Aldehyde Group | Condensation | Hydrazines (R-NHNH₂) | Hydrazones |

| Aldehyde Group | Multicomponent Reactions | e.g., Amine, Isocyanide | Complex, drug-like scaffolds |

| Isothiazole Ring | N-Alkylation | Alkyl Halides (R-X) | Isothiazolium Salts |

Precursor for the Synthesis of Polyheterocyclic Architectures

The true synthetic power of this compound is realized when it serves as a precursor for constructing polyheterocyclic architectures—molecules containing multiple fused or linked ring systems. Its bifunctional nature is central to these transformations, where an initial reaction at the aldehyde group creates an intermediate that is poised for a subsequent cyclization reaction.

A common strategy involves the formation of a hydrazone, which can then undergo oxidative cyclization. For instance, reactions of aldehyde-hydrazones with reagents like lead tetra-acetate can lead to the formation of fused ring systems, such as s-triazolo[4,3-b]-s-triazoles. rsc.org Similarly, substituted carbothioamides, derived from the aldehyde, can be cyclized in either acidic or basic media to afford different heterocyclic products, including dihydro-thiadiazoles or triazol-thiones. nih.gov

Another powerful approach is the use of the aldehyde to form a Schiff base, which then acts as a dienophile or diene in a cycloaddition reaction. For example, a Schiff base derived from this compound could react in a Diels-Alder cycloaddition to generate a new six-membered heterocyclic ring, a method used in the synthesis of 1,2,4-triazine (B1199460) derivatives. ekb.eg These strategies demonstrate how the compound can be used to systematically build molecular complexity, leading to novel and elaborate polyheterocyclic structures.

Table 2: Examples of Polyheterocyclic Systems Derived from this compound

| Initial Intermediate | Reaction Type | Resulting Polyheterocyclic System |

|---|---|---|

| Hydrazone | Oxidative Cyclization | Fused Triazolo-triazoles |

| Hydrazone | Cyclization with thioglycolic acid | Thiazolidinones |

| Schiff Base (Imine) | Diels-Alder Cycloaddition | Substituted 1,2,4-Triazines |

| Carbothioamide | Acid- or Base-catalyzed Cyclization | Dihydro-thiadiazoles or Triazole-thiones |

Development of Chemo- and Biosensors based on the Scaffold

The structural framework of this compound is well-suited for the design of chemo- and biosensors. nih.gov A chemosensor is a molecule that signals the presence of a specific chemical species through a measurable change, such as color or fluorescence. nih.gov The benzaldehyde (B42025) moiety is particularly effective in this role.

A common design strategy involves a Schiff base condensation reaction between the aldehyde and a signaling molecule. The resulting product can be designed to interact selectively with a target analyte. This interaction often triggers a change in the electronic structure of the sensor molecule, leading to a "turn-on" or "turn-off" fluorescent or colorimetric response. For example, a sensor for fluoride (B91410) ions was developed from a 2,5-dihydroxybenzaldehyde (B135720) derivative that, upon binding, exhibited a distinct color change from colorless to yellow and a significant increase in fluorescence. nih.gov The this compound scaffold could be employed in analogous systems, where the isothiazole-phenyl group could act as the core fluorophore or chromophore.

Furthermore, this scaffold is analogous to other well-known sensor building blocks like 4-(diethylamino)benzaldehyde (B91989) (DEAB). DEAB is a known inhibitor of aldehyde dehydrogenase (ALDH) enzymes and has been used as a scaffold to develop more potent and selective inhibitors and fluorescent probes for these enzymes, which are important cancer biomarkers. nih.govwhiterose.ac.uk By modifying the core structure of this compound, it is conceivable to develop novel sensors for various biological targets.

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. This compound possesses several structural features that make it a candidate for designing self-assembling systems. These features include:

Aromatic Rings: The phenyl and isothiazole rings can participate in π-π stacking interactions.

Polar Groups: The aldehyde group and the nitrogen and sulfur atoms of the isothiazole ring create a dipole moment and offer sites for hydrogen bonding and other electrostatic interactions.

These weak, non-covalent interactions can guide the molecules to arrange themselves into ordered, large-scale structures like liquid crystals, gels, or molecular chains. Research on analogous molecules provides a blueprint for this potential. For instance, the crystal structure of 4-(1,3-Dioxoisoindolin-2-yl)benzaldehyde reveals that molecules self-assemble into infinite chains driven by weak intermolecular C-H⋯O hydrogen bonds. researchgate.net This suggests that this compound could similarly form organized supramolecular assemblies, a key step in the bottom-up fabrication of novel nanomaterials.

Intermediates in Advanced Materials Development

The same reactivity that makes this compound a versatile building block in synthesis also makes it a valuable intermediate for advanced materials. medwinpublishers.comnih.gov

Dyes and Pigments: The formation of derivatives with extended π-conjugated systems, such as Schiff bases (azomethines) and hydrazones, often results in compounds that absorb visible light, making them colored. The reaction of thiazoles with diazonium salts is a known method for producing colored dyes. pharmaguideline.com By reacting this compound, new chromophores can be created where the isothiazole-phenyl core is electronically coupled to other aromatic systems, allowing for the tuning of color and photophysical properties.

Functional Polymers: This molecule can be incorporated into polymers to impart specific functions. For example, it could be chemically modified to include a polymerizable group (like a vinyl or acrylate (B77674) function) and then copolymerized to create a functional polymer. Alternatively, the aldehyde group can be used to graft the molecule onto an existing polymer backbone, introducing the unique electronic and chelating properties of the isothiazole moiety into the bulk material. Isothiazoles are recognized as components in materials with interesting electronic characteristics, opening possibilities for applications in organic electronics. medwinpublishers.com

Rational Design of Novel Chemical Scaffolds Based on its Reactivity Profile

Rational drug design and materials development often rely on the concept of a "privileged scaffold"—a core molecular structure that can be systematically modified to create a library of compounds with diverse properties. nih.govnih.gov this compound is an ideal candidate for such a scaffold due to its well-defined and predictable reactivity.

Chemists can use the known reactivity of the aldehyde group and the potential for substitution on the aromatic rings to rationally design and synthesize new families of molecules. researchgate.net A clear parallel can be drawn to studies on 4-(diethylamino)benzaldehyde (DEAB), where researchers created a library of 40 analogues by systematically changing the amine substituent to optimize the molecule's activity as an enzyme inhibitor. nih.govwhiterose.ac.uk

By applying this strategy to this compound, its reactivity profile allows for "scaffold hopping," where the core structure is decorated with various functional groups to mimic other known active compounds or to explore new chemical space. rsc.org This approach accelerates the discovery of new molecules with desired biological activities or material properties by providing a reliable and versatile starting point for chemical synthesis.

Q & A

Q. How can researchers optimize the synthesis of 4-(1,2-thiazol-3-yl)benzaldehyde for high yield and purity?

Methodological Answer: Synthesis optimization requires careful selection of reagents and reaction conditions. For example, condensation reactions with amines to form imines or Schiff bases benefit from anhydrous solvents (e.g., THF or DCM) and catalytic acids like acetic acid. Cross-coupling reactions (e.g., Suzuki-Miyaura) may require palladium catalysts and inert atmospheres. Purity can be enhanced via column chromatography using silica gel and gradients of ethyl acetate/hexane .

Q. What are the critical stability considerations for handling this compound in experimental workflows?

Methodological Answer: The aldehyde group is sensitive to oxidation and moisture. Store the compound under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Use freshly distilled solvents for reactions, and avoid prolonged exposure to air during weighing or transfer .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Methodological Answer: Combine NMR (¹H/¹³C) for structural elucidation, LC-MS for purity assessment, and FT-IR to confirm functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹). X-ray crystallography is recommended for resolving ambiguous stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound participates in nucleophilic additions versus cycloadditions?

Methodological Answer: Nucleophilic additions (e.g., with Grignard reagents) target the aldehyde group, forming secondary alcohols. In contrast, thiazole-mediated cycloadditions (e.g., Huisgen 1,3-dipolar) exploit the heterocycle’s electron-deficient nature. Computational studies (DFT) can model transition states to predict regioselectivity .

Q. What strategies resolve contradictions in spectral data for thiazole-containing derivatives of this compound?

Methodological Answer: Discrepancies in NMR or mass spectra often arise from tautomerism or residual solvents. Use deuterated DMSO-d₆ or CDCl₃ for NMR, and perform high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For ambiguous cases, synthesize reference standards or employ 2D NMR techniques (e.g., COSY, HSQC) .

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

Methodological Answer: Prioritize assays relevant to the thiazole moiety’s known bioactivity (e.g., antimicrobial or anti-inflammatory screens). Use in vitro models like bacterial growth inhibition (MIC assays) or COX-2 enzyme inhibition. For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK-293) with dose-response curves .

Q. What computational approaches are effective for predicting the reactivity of this compound in novel reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) assesses binding affinity to biological targets, while MD simulations evaluate stability in solvent environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.